2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-nitrobenzoate
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Overview
Description
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-nitrobenzoate is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique chemical structure, which includes a quinoline ring system substituted with trimethyl groups and a nitrobenzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-nitrobenzoate typically involves the condensation of aniline with acetone to form 2,2,4-trimethyl-1,2-dihydroquinoline, followed by esterification with 2-nitrobenzoic acid. The reaction conditions often require the use of acidic catalysts and elevated temperatures to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of heterogeneous catalytic systems to optimize the reaction efficiency and minimize the use of harmful solvents. Metal-modified catalysts, such as Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid supported on γ-Al2O3, have been employed to enhance the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzoate ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 2-amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-nitrobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Industry: Employed as an antioxidant in rubber technologies and other industrial applications.
Mechanism of Action
The mechanism of action of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-nitrobenzoate involves its interaction with various molecular targets and pathways. The compound’s quinoline ring system allows it to interact with biological membranes and enzymes, potentially inhibiting lipid peroxidation and oxidative stress. The nitrobenzoate ester moiety may also contribute to its biological activity by undergoing metabolic transformations.
Comparison with Similar Compounds
Similar Compounds
2,2,4-trimethyl-1,2-dihydroquinoline: A precursor in the synthesis of the target compound, known for its antioxidant properties.
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl benzoate: A structurally similar compound with different ester functionality.
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 4-fluorobenzoate: Another derivative with a fluorinated benzoate ester.
Uniqueness
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 2-nitrobenzoate is unique due to its combination of a quinoline ring system with trimethyl substitution and a nitrobenzoate ester. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12-11-19(2,3)20-16-9-8-13(10-15(12)16)25-18(22)14-6-4-5-7-17(14)21(23)24/h4-11,20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFNHAAEUSZQSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3[N+](=O)[O-])(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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